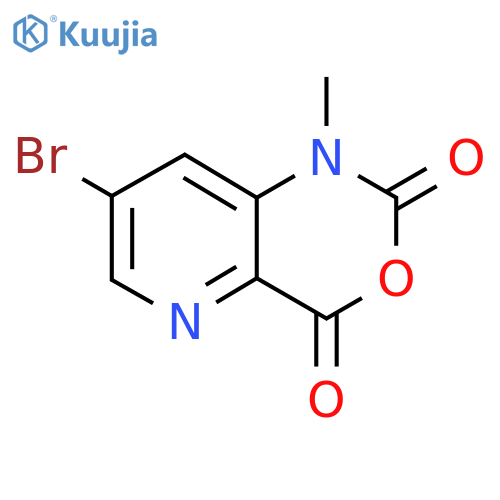

Cas no 1034131-06-0 (7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)

1034131-06-0 structure

商品名:7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione

CAS番号:1034131-06-0

MF:C8H5BrN2O3

メガワット:257.040900945663

MDL:MFCD30502951

CID:5685536

PubChem ID:57671510

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 1034131-06-0

- 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione

- SCHEMBL2582009

- EN300-24478749

- 7-bromo-1-methyl-1h-pyrido[3,2-d][1,3]oxazine-2,4-dione

- 7-Bromo-1-methyl-2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione

- 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione, 7-bromo-1-methyl-

- 7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxa zine-2,4-dione

- 7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione

-

- MDL: MFCD30502951

- インチ: 1S/C8H5BrN2O3/c1-11-5-2-4(9)3-10-6(5)7(12)14-8(11)13/h2-3H,1H3

- InChIKey: FJZDZLFYNBBVMX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C2C(=O)OC(N(C)C2=C1)=O

計算された属性

- せいみつぶんしりょう: 255.94835g/mol

- どういたいしつりょう: 255.94835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 59.5Ų

じっけんとくせい

- 密度みつど: 1.826±0.06 g/cm3(Predicted)

- ふってん: 384.4±52.0 °C(Predicted)

- 酸性度係数(pKa): -2.30±0.20(Predicted)

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24478749-10.0g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 10.0g |

$4667.0 | 2024-06-19 | |

| Enamine | EN300-24478749-0.25g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 0.25g |

$538.0 | 2024-06-19 | |

| Enamine | EN300-24478749-0.5g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 0.5g |

$847.0 | 2024-06-19 | |

| 1PlusChem | 1P024084-250mg |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 250mg |

$727.00 | 2023-12-26 | |

| 1PlusChem | 1P024084-1g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 1g |

$1405.00 | 2023-12-26 | |

| Enamine | EN300-24478749-5g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 5g |

$3147.0 | 2023-09-15 | |

| Aaron | AR0240GG-2.5g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 2.5g |

$2950.00 | 2025-02-15 | |

| Aaron | AR0240GG-10g |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 10g |

$6443.00 | 2023-12-16 | |

| 1PlusChem | 1P024084-50mg |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 50mg |

$363.00 | 2023-12-26 | |

| 1PlusChem | 1P024084-500mg |

7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione |

1034131-06-0 | 95% | 500mg |

$1109.00 | 2023-12-26 |

7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1034131-06-0 (7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬